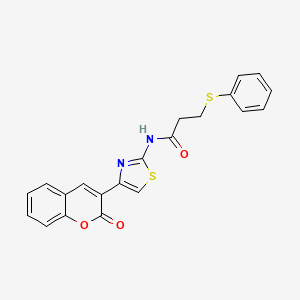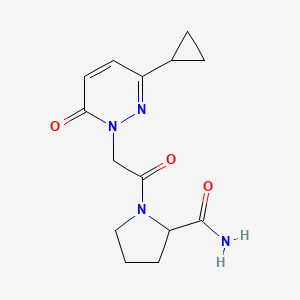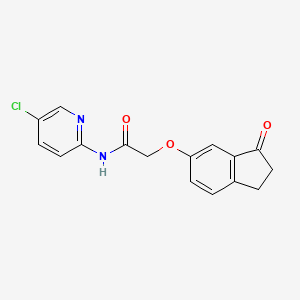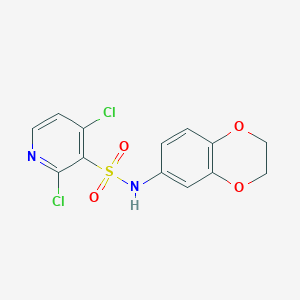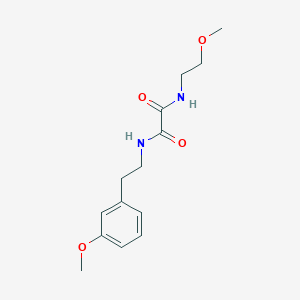
N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide” is a complex organic compound. It likely contains functional groups such as methoxy (-OCH3), ethyl (-C2H5), phenethyl (C6H5CH2CH2-), and oxalamide (-C(=O)NHC(=O)-) groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR, IR spectroscopy, and X-ray crystallography . These techniques provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the methoxy, ethyl, phenethyl, and oxalamide groups. These groups could participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be influenced by the functional groups present in the molecule .科学的研究の応用
Novel Synthetic Approaches
A study developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, highlighting the utility of rearrangement sequences in synthesizing oxalamide derivatives. This method is noted for its simplicity and high yield, making it a valuable tool for producing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Molecular Structure and Spectroscopic Analysis
Research on (2-methoxyphenyl)oxalate aimed to uncover molecular characteristics and structural parameters influencing chemical behavior. Using various spectroscopic techniques and theoretical calculations, the study provided detailed insights into the compound's structure, vibrational frequencies, and chemical shifts, contributing to a deeper understanding of its chemical reactivity (Şahin et al., 2015).
Electrocatalytic Applications
An exploration of N-Oxyl compounds, including Tetramethylpiperidine N-Oxyl (TEMPO), highlighted their role as catalysts in selective oxidation reactions. This study focused on electrochemical properties and applications in electrosynthetic reactions, providing insights into mechanisms of chemical and electrochemical catalysis by N-Oxyl compounds (Nutting et al., 2018).
Polymer and Material Science
Research into the synthesis and characterization of light-switchable polymers demonstrated the conversion of cationic polymers to zwitterionic forms under UV irradiation. This property was utilized in DNA condensation and release, as well as switching antibacterial activity, showcasing the potential for creating responsive materials (Sobolčiak et al., 2013).
Environmental Chemistry
A study on the atmospheric production of oxalic acid/oxalate provided insights into its formation mechanisms and implications for nitrogen deposition in the Tampa Bay estuary. The research emphasized the photochemical origins of oxalic acid and its role in atmospheric chemistry, highlighting the importance of hydroxyl radicals in the process (Martinelango et al., 2007).
Safety and Hazards
特性
IUPAC Name |
N'-(2-methoxyethyl)-N-[2-(3-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-19-9-8-16-14(18)13(17)15-7-6-11-4-3-5-12(10-11)20-2/h3-5,10H,6-9H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUUZFTVWHTQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

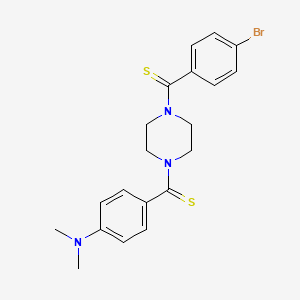
![N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2698776.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride](/img/structure/B2698778.png)
![3-(2-hydroxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2698779.png)
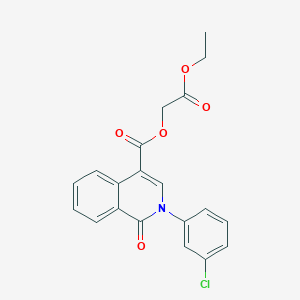
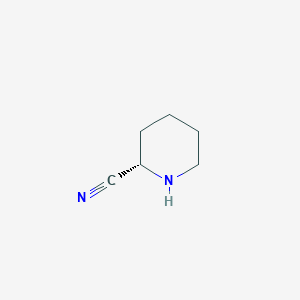
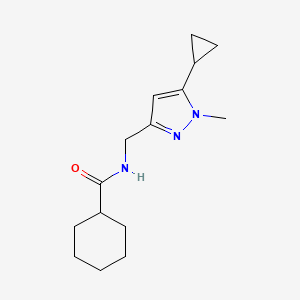
![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2698786.png)
![4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B2698789.png)

